[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
CAS No.: 1142205-12-6
Cat. No.: VC2297727
Molecular Formula: C18H17F3N2O3
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142205-12-6 |
|---|---|
| Molecular Formula | C18H17F3N2O3 |
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | 2-(N-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid |
| Standard InChI | InChI=1S/C18H17F3N2O3/c19-18(20,21)14-8-6-13(7-9-14)10-22-16(24)11-23(12-17(25)26)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,24)(H,25,26) |
| Standard InChI Key | ONZGLYIOTKDIMY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Introduction
Physical and Chemical Properties
General Properties
The comprehensive physical and chemical properties of [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
The compound contains multiple functional groups that influence its chemical behavior: a carboxylic acid group that can participate in acid-base reactions and form esters; secondary amine groups that can engage in various nucleophilic reactions; an amide linkage that contributes to the compound's stability; and a trifluoromethyl group that affects the electron distribution within the molecule.
Structural Features
The molecule also contains a glycine derivative (aminoacetic acid) portion, which contributes to its acidic properties. The phenyl group attached to one of the nitrogen atoms adds hydrophobicity to that region of the molecule. These combined structural elements create a compound with diverse chemical functionality.
Research Context and Significance
The trifluoromethyl group is a common feature in many pharmaceutically active compounds. Its presence can:
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Enhance metabolic stability by resisting enzymatic degradation
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Increase lipophilicity, potentially improving membrane permeability
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Alter the electronic properties of aromatic rings, affecting binding interactions with biological targets
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Influence hydrogen bonding patterns in molecular recognition
The amino acid portion of the molecule might contribute to potential biological interactions through hydrogen bonding and ionic interactions, depending on the pH of the environment.
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